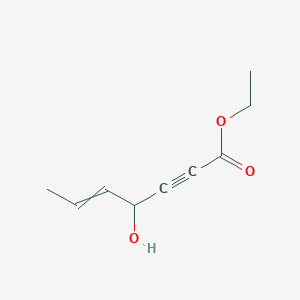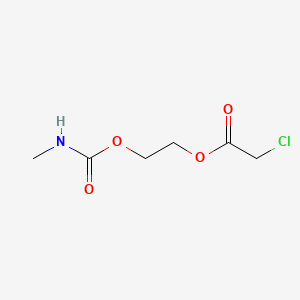
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea typically involves the reaction of 4-chloroaniline with 2-methyl-4-oxo-quinazoline-3-thiol in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalyst: Acidic or basic catalyst
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the thiourea group to thiol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thioureas.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)urea: Similar structure but with a urea group instead of thiourea.
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thioamide: Similar structure but with a thioamide group.
Uniqueness
1-(4-Chlorophenyl)-3-(2-methyl-4-oxo-quinazolin-3-yl)thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
96859-49-3 |
|---|---|
分子式 |
C16H13ClN4OS |
分子量 |
344.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(2-methyl-4-oxoquinazolin-3-yl)thiourea |
InChI |
InChI=1S/C16H13ClN4OS/c1-10-18-14-5-3-2-4-13(14)15(22)21(10)20-16(23)19-12-8-6-11(17)7-9-12/h2-9H,1H3,(H2,19,20,23) |
InChIキー |
BNZVAGMQPLNUPM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1NC(=S)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


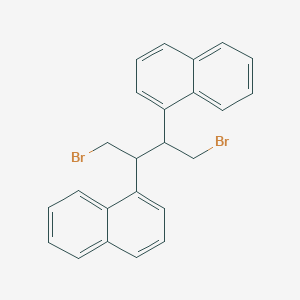
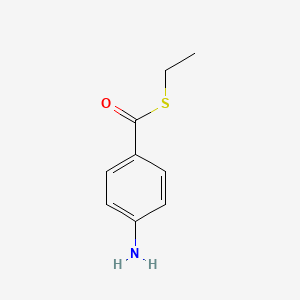


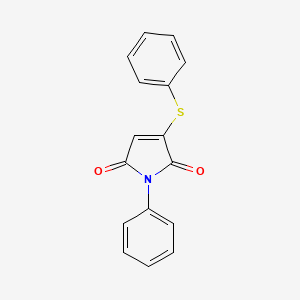
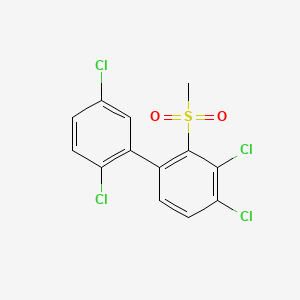
![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
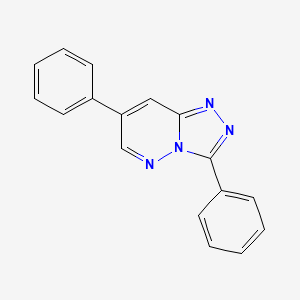
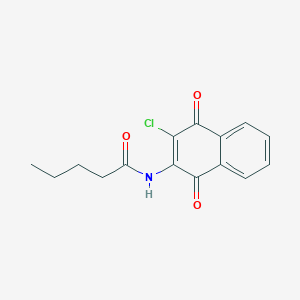
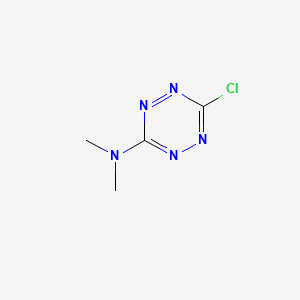

![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
